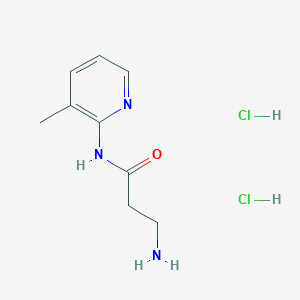
(3,3-Diethoxypropyl)diethylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Diethoxypropyl)diethylamine is a chemical compound that is related to diethylamine, a simple aliphatic amine. Diethylamine itself is known to be an efficient organocatalyst in various chemical reactions, including the diastereoselective synthesis of medicinally important compounds such as 2-amino-4H-chromenes . Although the provided papers do not directly discuss (3,3-Diethoxypropyl)diethylamine, they do provide insights into the behavior of structurally related compounds, which can be extrapolated to hypothesize about the properties and reactivity of (3,3-Diethoxypropyl)diethylamine.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, diethyl 2-(3-methoxypropyl) succinate was synthesized through a condensation reaction followed by hydrogenation, starting from diethyl maleate and 1-methoxy-3-nitropropane . This suggests that similar strategies could be employed in the synthesis of (3,3-Diethoxypropyl)diethylamine, potentially starting from diethylamine and appropriate diethoxypropyl precursors.
Molecular Structure Analysis
The molecular structure of compounds similar to (3,3-Diethoxypropyl)diethylamine can be complex, with the potential for various functional groups to influence the overall geometry. For instance, the crystal structure of a compound with a diethylamine moiety was determined using X-ray diffraction, revealing a distorted square pyramid environment around a central metal atom . Additionally, DFT calculations and Hirshfeld surface analysis have been used to understand the molecular geometry and intermolecular interactions in crystals of related compounds . These techniques could be applied to (3,3-Diethoxypropyl)diethylamine to gain insights into its molecular structure.
Chemical Reactions Analysis
Diethylamine and its derivatives participate in a variety of chemical reactions. For example, diethylamine has been used as a catalyst in the synthesis of Bcl-2 protein antagonists . Furthermore, reactions involving diethylamine derivatives with metal ions have been shown to form complexes with interesting electrochemical properties . These findings suggest that (3,3-Diethoxypropyl)diethylamine could also engage in complex formation and potentially serve as a catalyst or reactant in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like (3,3-Diethoxypropyl)diethylamine can be inferred from related substances. For instance, the solubility, crystallinity, and fluorescence properties of a Zn(II) complex derived from a diethylamine-related ligand were characterized, indicating that the ligand and its complex have distinct fluorescence intensities . Such properties are crucial for the practical application of these compounds in various fields, including materials science and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“(3,3-Diethoxypropyl)diethylamin” ist eine chemische Verbindung mit der CAS-Nummer: 3616-60-2 . Sie wird aufgrund ihrer einzigartigen Struktur und Eigenschaften in verschiedenen chemischen Syntheseprozessen eingesetzt .
Hochtemperatur-Elektrolytzusatzstoff
Eine der wichtigsten Anwendungen von “this compound” ist als Elektrolytzusatzstoff in Hochtemperaturbatterien. Es wurde berichtet, dass diese Verbindung die elektrochemische Hochtemperaturleistung von LiMn2O4-Zellen verbessern kann .
Verbesserung der Zyklenstabilität von Batterien
“this compound” wurde verwendet, um die Zyklenstabilität von LiMn2O4-Batterien bei hohen Temperaturen zu verbessern . Die LiMn2O4/Graphit-Zelle mit einem optimierten Zusatzgrad von 0,5 Gew.-% zeigt eine erhöhte Kapazitätserhaltung von 56,8% im Vergleich zu 36,8% für die Zelle mit dem Basis-Elektrolyten nach 50 Zyklen bei 60 °C .
Bildung einer robusten Kathoden-Elektrolyt-Grenzfläche
Diese Verbindung kann eine robuste Kathoden-Elektrolyt-Grenzfläche auf der Oberfläche der LiMn2O4-Kathode bilden . Diese Grenzfläche trägt dazu bei, die Auflösung von Mn aus der LiMn2O4-Kathode in der LiMn2O4/Li-Zelle nach 200 Zyklen bei 60 °C zu unterdrücken .
Hemmung der Hydrolyse von LiPF6-Salz
“this compound” kann die Hydrolyse von LiPF6-Salz im Elektrolyten in Gegenwart von DSON-Zusatzstoff hemmen . Diese Eigenschaft ist vorteilhaft für die Verbesserung der Leistung von Batterien.
Forschung und Entwicklung
“this compound” wird auch in Forschungs- und Entwicklungsprozessen in Laboren und Industrien eingesetzt . Es wird bei der Entwicklung neuer Materialien und Technologien verwendet.
Safety and Hazards
Eigenschaften
IUPAC Name |
3,3-diethoxy-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-5-12(6-2)10-9-11(13-7-3)14-8-4/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQQRWHQSLKUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2500630.png)
![(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2500636.png)
![6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500637.png)
![Methyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500639.png)
![2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2500640.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone](/img/structure/B2500641.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2500642.png)
![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride](/img/structure/B2500645.png)
![2-(4-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-methyl-2-oxoethoxy}phenyl)quinoxaline](/img/structure/B2500646.png)
![3-cyclopentyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2500647.png)


